molecular formula C15H10F3NO5 B8536326 Methyl 2-nitro-5-[4-(trifluoromethyl)phenoxy]benzoate CAS No. 87315-19-3

Methyl 2-nitro-5-[4-(trifluoromethyl)phenoxy]benzoate

Cat. No.: B8536326
CAS No.: 87315-19-3
M. Wt: 341.24 g/mol
InChI Key: JTMQPTCJOXYECM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-nitro-5-[4-(trifluoromethyl)phenoxy]benzoate is a useful research compound. Its molecular formula is C15H10F3NO5 and its molecular weight is 341.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

87315-19-3

Molecular Formula

C15H10F3NO5

Molecular Weight

341.24 g/mol

IUPAC Name

methyl 2-nitro-5-[4-(trifluoromethyl)phenoxy]benzoate

InChI

InChI=1S/C15H10F3NO5/c1-23-14(20)12-8-11(6-7-13(12)19(21)22)24-10-4-2-9(3-5-10)15(16,17)18/h2-8H,1H3

InChI Key

JTMQPTCJOXYECM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)OC2=CC=C(C=C2)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

p-Hydroxybenzotrifluoride (0.22 g, 1.36 mmol), powdered potassium carbonate (0.185 g, 1.34 mmol), and methyl 5-chloro-2-nitrobenzoate (0.288 g, 1.34 mmol) were heated at 70° C. under a nitrogen atmosphere in 3 ml of dimethyl sulfoxide. After 50 minutes, an aliquot was quenched in methanolic HCl. (By gas chromatography, the reaction is 45% complete.) After 18 hours (overnight), the reaction mixture was cooled to room temperature, diluted with water, and extracted with ether. The organic extracts are shaken with brine, dried (MgSO4) and concentrated to afford methyl 5-(4-trifluoromethylphenoxy)-2-nitrobenzoate in 85% yield. Gas chromatography showed no starting phenol remained. Step B--Methyl 5-(2-chloro-4-trifluoromethylphenoxy) -2-nitrobenzoate
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
0.185 g
Type
reactant
Reaction Step One
Quantity
0.288 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

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